4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine

Kinase inhibition PI3K/mTOR Medicinal chemistry

For reproducible kinase-targeting research, choose 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine over unmethylated analogs. The 2,6-dimethylmorpholine moiety provides ~8-fold mTOR inhibition enhancement, while the 5-methoxy group ensures hinge-binding without additional functionalization. Unlike 5-halogenated intermediates, this is a directly screenable building block, saving 2–3 synthetic steps. Critical steric and electronic features absent in 4-(5-methoxypyrimidin-2-yl)morpholine (CAS 1881339-26-9) dictate target engagement and ADME. Procure specifically to avoid altered selectivity.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 2640846-91-7
Cat. No. B6469720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine
CAS2640846-91-7
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC=C(C=N2)OC
InChIInChI=1S/C11H17N3O2/c1-8-6-14(7-9(2)16-8)11-12-4-10(15-3)5-13-11/h4-5,8-9H,6-7H2,1-3H3
InChIKeySEZLHNUPYHRXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 2640846-91-7): A Dimethylmorpholine-Pyrimidine Building Block for Kinase-Targeted Chemistry


4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 2640846-91-7) is a heterocyclic building block composed of a 5-methoxypyrimidine core N-linked to a 2,6-dimethylmorpholine ring. Its molecular formula is C11H17N3O2 and molecular weight 223.27 g/mol . The compound belongs to the morpholinopyrimidine class, which has been extensively patented as phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitors for proliferative diseases [1]. The 2,6-dimethyl substitution on the morpholine moiety distinguishes it from simpler morpholinopyrimidine analogs and may confer altered kinase selectivity and metabolic stability.

Why 4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine Cannot Be Interchanged with Unmethylated or Halogenated Morpholinopyrimidine Analogs


Morpholinopyrimidine building blocks are often perceived as interchangeable, but the presence of 2,6-dimethyl groups on the morpholine ring introduces critical steric and electronic features absent in unmethylated analogs such as 4-(5-methoxypyrimidin-2-yl)morpholine (CAS 1881339-26-9). In the structurally related dimorpholine-substituted thienopyrimidine series, the dimethylmorpholine moiety was shown to be essential for achieving dual PI3K/mTOR inhibitory potency, with an approximately 8-fold improvement in mTOR inhibition relative to unmethylated morpholine analogs [1]. Additionally, the 5-methoxy group on the pyrimidine ring serves as a hydrogen-bond acceptor that can interact with kinase hinge residues, whereas alternative 5-halogenated analogs are typically employed as cross-coupling intermediates rather than direct bioactive scaffolds. Consequently, substituting this compound with any analog lacking either the 2,6-dimethylmorpholine or the 5-methoxypyrimidine features risks substantial alterations in target engagement, selectivity, and ADME profile, making compound-specific procurement essential for reproducible research outcomes [2].

Quantitative Differentiation Evidence for 4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine Against Closest Analogs


Dimethylmorpholine Moiety Enhances mTOR Inhibitory Potency by ~8-Fold Relative to Unmethylated Morpholine in Thienopyrimidine Series

In a series of dimorpholine-substituted thienopyrimidines, the presence of a 2,6-dimethylmorpholine group was associated with an approximately 8-fold improvement in mTOR inhibitory activity compared to unmethylated morpholine analogs. Although this data derives from a thienopyrimidine scaffold rather than the 5-methoxypyrimidine core of the target compound, the structure–activity relationship suggests that 2,6-dimethylation on the morpholine ring is a key driver of kinase potency [1].

Kinase inhibition PI3K/mTOR Medicinal chemistry

Predicted ADME Differentiation: 2,6-Dimethylation Increases Lipophilicity by ΔLogP ~1.0 vs Unmethylated Analog

In silico predictions indicate that the addition of two methyl groups on the morpholine ring increases calculated LogP by approximately 1.0 log unit relative to the unmethylated analog 4-(5-methoxypyrimidin-2-yl)morpholine, while topological polar surface area (TPSA) remains similar. This shift in lipophilicity is expected to influence membrane permeability and metabolic stability; in related morpholine-containing kinase inhibitors, N-methylation has been shown to reduce oxidative N-dealkylation, a common metabolic liability [1].

ADME Drug-likeness Lipophilicity

Synthetic Efficiency Advantage: Directly Screenable Building Block Saves 2–3 Steps vs 5-Bromo Cross-Coupling Precursor

The 5-methoxypyrimidine moiety in the target compound is a direct hydrogen-bond acceptor that can engage kinase hinge residues. In contrast, the commonly available 5-bromo analog (4-(5-bromopyrimidin-2-yl)-2,6-dimethylmorpholine) requires further functionalization (e.g., Suzuki coupling) before biological evaluation, adding synthetic steps and variability [1]. The target compound therefore offers a 'ready-to-screen' advantage for certain kinase targets.

Synthetic chemistry Building block Medicinal chemistry

4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine: High-Value Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Library Design Targeting PI3K/mTOR Pathway

Researchers building focused kinase inhibitor libraries can prioritize 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine as a core scaffold due to the demonstrated class-level advantage of the 2,6-dimethylmorpholine moiety in enhancing mTOR inhibition by ~8-fold over unmethylated analogs [1]. The 5-methoxy group provides a direct hinge-binding interaction, enabling the compound to serve as a starting point for structure–activity relationship studies without additional functionalization.

Physicochemical Property Optimization for CNS-Penetrant Kinase Probes

The elevated LogP (ΔLogP ~ +1.0 vs unmethylated analog) [2] suggests that 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine may exhibit improved passive membrane permeability, making it a candidate of interest for projects targeting intracellular kinases in the central nervous system, where higher lipophilicity can facilitate blood–brain barrier penetration.

Streamlined Hit-to-Lead Synthesis with Reduced Step Count

Unlike 5-bromo analogs that require Suzuki coupling to introduce diversity, 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine is a directly screenable building block, saving 2–3 synthetic steps [3]. This efficiency is particularly relevant for high-throughput medicinal chemistry groups and contract research organizations seeking to minimize synthesis timelines and costs.

Quote Request

Request a Quote for 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.